4-bromo-3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole
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Overview
Description
4-bromo-3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine, fluorine, and methylbenzyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One possible route could include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the fluorophenyl groups: This can be done via a Suzuki coupling reaction using appropriate boronic acids and palladium catalysts.
Addition of the methylbenzyl group: This step may involve a Friedel-Crafts alkylation reaction using a methylbenzyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
4-bromo-3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,5-diphenyl-1H-pyrazole: Lacks the fluorine and methylbenzyl groups.
3,5-bis(4-fluorophenyl)-1H-pyrazole: Lacks the bromine and methylbenzyl groups.
1-(3-methylbenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the bromine and fluorine groups.
Uniqueness
4-bromo-3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole is unique due to the combination of bromine, fluorine, and methylbenzyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H17BrF2N2 |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
4-bromo-3,5-bis(4-fluorophenyl)-1-[(3-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H17BrF2N2/c1-15-3-2-4-16(13-15)14-28-23(18-7-11-20(26)12-8-18)21(24)22(27-28)17-5-9-19(25)10-6-17/h2-13H,14H2,1H3 |
InChI Key |
HFAKEIQVSUIBIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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